molecular formula C14H13ClF6N2O B2654308 N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-chloropyridine-3-carboxamide CAS No. 1211821-09-8

N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-chloropyridine-3-carboxamide

Numéro de catalogue B2654308
Numéro CAS: 1211821-09-8
Poids moléculaire: 374.71
Clé InChI: NHWGADQIJRWHLJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-chloropyridine-3-carboxamide, commonly known as BTT-3033, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. BTT-3033 belongs to the class of cyclohexylcarboxamide derivatives and has been shown to possess potent anti-inflammatory and immunomodulatory properties.

Mécanisme D'action

BTT-3033 exerts its anti-inflammatory and immunomodulatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are key signaling pathways involved in inflammation and immune responses. BTT-3033 also inhibits the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), and promotes the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10) (Kim et al., 2018).
Biochemical and Physiological Effects:
BTT-3033 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in mice. BTT-3033 is rapidly absorbed after oral administration, with peak plasma concentration reached within 1 hour (Kim et al., 2018). BTT-3033 also has low toxicity, with no adverse effects observed in mice at doses up to 100 mg/kg/day (Kim et al., 2018).

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of using BTT-3033 in lab experiments is its potent anti-inflammatory and immunomodulatory properties, which make it a valuable tool for studying the underlying mechanisms of inflammation and immune responses. However, one limitation of using BTT-3033 is its high cost and limited availability, which may restrict its use in certain research settings.

Orientations Futures

There are several potential future directions for BTT-3033 research. One area of interest is the development of BTT-3033 analogs with improved pharmacokinetic properties and efficacy. Another area of interest is the investigation of the therapeutic potential of BTT-3033 in other inflammatory and autoimmune diseases, such as inflammatory bowel disease and systemic lupus erythematosus. Additionally, the underlying mechanisms of BTT-3033's anti-inflammatory and immunomodulatory effects need to be further elucidated to fully understand its therapeutic potential.
In conclusion, BTT-3033 is a novel small molecule with potent anti-inflammatory and immunomodulatory properties. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. BTT-3033 has shown promising results in preclinical studies for the treatment of various inflammatory and autoimmune diseases, and further research is needed to fully explore its therapeutic potential.

Méthodes De Synthèse

The synthesis of BTT-3033 involves a multi-step process starting from commercially available starting materials. The first step involves the preparation of 3,5-bis(trifluoromethyl)cyclohexylamine, which is then reacted with 2-chloropyridine-3-carboxylic acid to form BTT-3033. The overall yield of the synthesis is approximately 25%, and the purity of the final product is greater than 99% (Kim et al., 2018).

Applications De Recherche Scientifique

BTT-3033 has shown promising results in preclinical studies for the treatment of various inflammatory and autoimmune diseases, such as rheumatoid arthritis, psoriasis, and multiple sclerosis. In a mouse model of rheumatoid arthritis, BTT-3033 significantly reduced joint inflammation and destruction (Kim et al., 2018). In a mouse model of psoriasis, BTT-3033 decreased skin inflammation and improved skin barrier function (Lee et al., 2019). In a mouse model of multiple sclerosis, BTT-3033 reduced the severity of disease and improved motor function (Kim et al., 2020).

Propriétés

IUPAC Name

N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-chloropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClF6N2O/c15-11-10(2-1-3-22-11)12(24)23-9-5-7(13(16,17)18)4-8(6-9)14(19,20)21/h1-3,7-9H,4-6H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWGADQIJRWHLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(CC1C(F)(F)F)NC(=O)C2=C(N=CC=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClF6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-chloropyridine-3-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.